molecular formula C5H9NO3 B1267595 Ethyl 3-amino-3-oxopropanoate CAS No. 7597-56-0

Ethyl 3-amino-3-oxopropanoate

Katalognummer B1267595
CAS-Nummer: 7597-56-0
Molekulargewicht: 131.13 g/mol
InChI-Schlüssel: UVSPVEYCSVXYBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of ethyl 3-amino-3-oxopropanoates can be developed through reactions involving ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate. This method is notable for its regioselective interaction with the ester group, leading to the formation of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates (Larionova, N., Zubarev, A., Rodinovskaya, L. A., & Shestopalov, A. M., 2013).

Molecular Structure Analysis

A detailed analysis of the molecular structure of ethyl 3-amino-3-oxopropanoate derivatives reveals significant insights into their polymorphic forms. Spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR), have been employed to characterize these forms, highlighting the challenges in analytical and physical characterization due to their similar spectra and diffraction patterns (Vogt, F., Williams, G., Johnson, M. N. R., & Copley, R., 2013).

Chemical Reactions and Properties

Ethyl 3-amino-3-oxopropanoate exhibits a range of chemical reactions and properties, as demonstrated by its role in the synthesis and characterization of various chemical compounds. For instance, it participates in the synthesis of ethyl 2-cyano-3-N,N-dimethyl amino acrylate, where structural and spectral characteristics are explored through X-ray crystallography, infrared spectroscopy, and quantum chemistry (Gupta, V. P., Sharma, A., Dinesh, & Rajnikant, 2007).

Wissenschaftliche Forschungsanwendungen

Quantitative Bioanalytical Method Development

Ethyl 3-amino-3-oxopropanoate has been the focus of research for developing a rapid and selective RP-HPLC bioanalytical method for its quantitative measurement. This method is vital for drug development and has been validated following USFDA guidelines. The molecule shows promising stability under various conditions and has been tested in human plasma, demonstrating significant stability (Nemani et al., 2018).

Catalysis and Reaction Selectivity

Research has also delved into the improved selectivity in the copper-catalyzed reactions of ethyl 3-arylmethylamino-2-diazo-3-oxopropanoates. These compounds generate both cyclohepta[c]pyrrolones and β-lactams, showing N-substituent-controlled chemoselectivity between intramolecular Buchner reaction and aliphatic 1,4-C-H insertion (Liu et al., 2017).

Synthesis of Substituted Compounds

Researchers have developed approaches to synthesize substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, expanding the chemical repertoire of this molecule (Larionova et al., 2013).

Polymorphism Studies

There are studies focusing on the polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, contributing to the understanding of the physical and analytical characterization of such compounds (Vogt et al., 2013).

Anticancer Potential Exploration

Ethyl 3-amino-3-oxopropanoate derivatives have been studied for their anticancer potential. Certain novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides, which include this compound, have shown significant activity against colon cancer and leukemia cell lines (Abdel‐Aziz et al., 2013).

Asymmetric Reduction Studies

The compound has been used in studies exploring the asymmetric reduction of 3-aryl-3-keto esters, offering insights into enantioselective processes using fungi like Rhizopus species (Salvi & Chattopadhyay, 2006).

Safety and Hazards

Ethyl 3-amino-3-oxopropanoate may cause skin and eye irritation. It may be harmful if absorbed through the skin, swallowed, or inhaled . In case of contact, it is recommended to flush the eyes or skin with plenty of water and seek medical aid .

Zukünftige Richtungen

While specific future directions for Ethyl 3-amino-3-oxopropanoate were not found in the search results, it’s worth noting that similar compounds are being studied for their potential applications in various fields .

Wirkmechanismus

Target of Action

The primary target of Ethyl 3-amino-3-oxopropanoate is Malonamidase E2 , an enzyme found in Bradyrhizobium japonicum . This enzyme plays a crucial role in the metabolism of certain amino acids and derivatives.

Mode of Action

It is known that many similar compounds work by entering into competitive relationships with structurally similar metabolites, leading to a decrease in the activity of vital biochemical processes in the cell .

Pharmacokinetics

Information about its physical and chemical properties can provide some insights :

Result of Action

It is known that compounds with similar structures can cause irritation of the digestive tract, respiratory tract, skin, and eyes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Ethyl 3-amino-3-oxopropanoate. For instance, its stability might be affected by exposure to light, hence it should be stored in a dark place . Its efficacy could also be influenced by the pH of the environment, as this can affect the compound’s ionization state and consequently its ability to interact with its target.

Eigenschaften

IUPAC Name

ethyl 3-amino-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSPVEYCSVXYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285562
Record name Ethyl 3-amino-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-oxopropanoate

CAS RN

7597-56-0
Record name 7597-56-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-amino-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-carbamoylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Biguanide was prepared fresh by refluxing anhydrous biguanide sulfate in a methanol solution of freshly prepared sodium methylate by the method of Slotta et al. (Slotta, K. H., Tschesche, R., Ber. Dtsch. Chem. Ges. 1929, B62, 1390-1398). The biguanide was used in solution as prepared for all of the reactions. Because sodium sulfate formed in the preparation of biguanide did not interfere with subsequent reactions, it was not necessary to separate it from the biguanide. Ethyl malonamate used in the preparation of Ib (see Example I below) was prepared as follows by methods of Galat and Marguery (Galat, A., J. Am. Chem. Soc. 1948, 70, 2596 and Marguery, M. F., Bull. Soc. Chem. France 1905, 33, 541; J. Recherces Centr. Nalt. Recherche Sci., Labs. Bellevue (Pairs) 1959, 47, 147), through Chem. Abstr. 1962, 56, 4744g.): Diethyl malonate was converted to the mono-potassium salt of the half-ester. The latter was converted to ethyl malonyl chloride, which in turn was reacted with anhydrous ammonia in ice-cold ether to form ethyl malonamate.
[Compound]
Name
4744g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

200 g of ethyl β-ethoxy-β-iminopropionate hydrochloride were placed into a 1,000 ml flask and heated at 110° C. on an oil bath for 2 hours. The reaction mixture was redissolved with 500 ml of acetone, filtered by washing on the filter with other solvent. The filtrate was dried under vacuum and the obtained oily residue was grinded in 1,500 ml of ethyl ether. 108 g of a crystalline product were obtained. Upon TLC analysis, the product proved to be pure.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Biguanide was prepared fresh by refluxing anhydrous biguanide sulfate in a methanol solution of freshly prepared sodium methylate by the method of Slotta et al. (Slotta, K. H., Tschesche, R., Ber. Dtsch. Chem. Ges. 1929, B62, 1390-1398). The biguanide was used in solution as prepared for all of the reactions. Because sodium sulfate formed in the preparation of biguanide did not interfere with subsequent reactions, it was not necessary to separate it from the biguanide. Ethyl malonamate used in the preparation of Ib (see Example 1 below) was prepared as follows by methods of Galat and Marguery (Galat, A., J. Am. Chem. Soc. 1948, 70, 2596 and Marguery, M. F., Bull. Soc. Chem. France 1905, 33, 541; J. Recherces Centr. Natl. Recherche Sci., Labs. Bellevue (Paris) 1959, 47, 147), through Chem. Abstr. 1962, 56, 4744 g.): Diethyl malonate was converted to the mono-potassium salt of the half-ester. The latter was converted to ethyl malonyl chloride, which in turn was reacted with anhydrous ammonia in ice-cold ether to form ethyl malonamate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-3-oxopropanoate
Reactant of Route 2
Ethyl 3-amino-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-amino-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-amino-3-oxopropanoate
Reactant of Route 5
Ethyl 3-amino-3-oxopropanoate
Reactant of Route 6
Ethyl 3-amino-3-oxopropanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.